3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide
Overview
Description
This compound, with the molecular formula C13H20N6O, is characterized by the presence of a tetrazole ring attached to an adamantane core, which is further linked to a carbohydrazide group.
Preparation Methods
The synthesis of 3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized to introduce the tetrazole ring and the carbohydrazide group. Common synthetic routes include:
Functionalization of Adamantane: The adamantane core is first functionalized to introduce reactive groups that can further react with other reagents.
Formation of Tetrazole Ring:
Attachment of Carbohydrazide Group: The final step involves the attachment of the carbohydrazide group to the functionalized adamantane-tetrazole intermediate.
Chemical Reactions Analysis
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tetrazole ring and carbohydrazide group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The tetrazole ring and carbohydrazide group are believed to play crucial roles in its biological activities. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways and exerting its effects.
Comparison with Similar Compounds
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide can be compared with other similar compounds, such as:
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carboxylic acid: This compound lacks the carbohydrazide group but shares the adamantane-tetrazole core.
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-amine: This compound has an amine group instead of the carbohydrazide group.
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-alcohol: This compound features an alcohol group in place of the carbohydrazide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-8-16-18-19(17-8)13-5-9-2-10(6-13)4-12(3-9,7-13)11(20)15-14/h9-10H,2-7,14H2,1H3,(H,15,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNAXTVWIKMWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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